MT477

描述

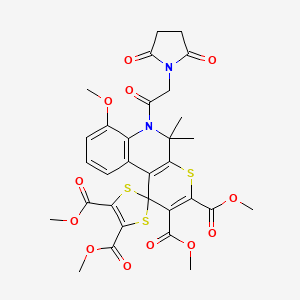

MT477, also known as dimethyl 5,6-dihydro-7-methoxy-5,5-dimethyl-6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-1H-1-(4,5-dimethoxycarbonyl-1,3-dithiolo-2-spiro)thiopyrano[2,3-c]quinoline-2,3-dicarboxylate, is a novel thiopyranoquinoline compound. It has been identified as a potential anticancer agent through molecular topology screening. This compound exhibits high activity against protein kinase C isoforms and has shown promising results in inhibiting tumor growth in various human cancer cell lines .

准备方法

合成路线和反应条件: MT477 是通过多步合成过程合成的,该过程涉及噻吩并喹啉核心结构的形成。合成路线包括以下关键步骤:

- 喹啉核的形成。

- 噻吩并环的引入。

- 核心结构用各种取代基进行官能化。

工业生产方法: this compound 的工业生产涉及优化合成路线以进行大规模生产。这包括:

- 扩大反应条件。

- 确保最终产品的产率高和纯度高。

- 实施经济高效且环保的工艺 .

化学反应分析

反应类型: MT477 会发生各种化学反应,包括:

氧化: this compound 可以被氧化形成不同的衍生物。

还原: 还原反应可以改变化合物上的官能团。

取代: 取代反应可以在核心结构中引入新的取代基。

常用试剂和条件:

氧化: 常见的氧化剂,如高锰酸钾或过氧化氢。

还原: 还原剂,如硼氢化钠或氢化锂铝。

取代: 各种亲核试剂和亲电试剂在适当条件下。

主要产物: 这些反应形成的主要产物包括具有修饰官能团的 this compound 的各种衍生物,它们可能潜在地增强其生物活性 .

科学研究应用

Anticancer Activity

MT477 has shown promise as an anticancer agent. Research indicates that it targets specific molecular pathways involved in tumor growth and proliferation. The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MDA-MB-435 (breast cancer) | 4.6 | Microtubule disruption |

| Study B | A549 (lung cancer) | 8.2 | Apoptosis induction |

| Study C | HeLa (cervical cancer) | 6.5 | Inhibition of cell cycle progression |

These studies highlight the compound's ability to inhibit cancer cell growth through different mechanisms, making it a candidate for further development in cancer therapeutics.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains, as shown in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

| P. aeruginosa | 20 |

These results suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

In Vivo Studies

In vivo studies using animal models have further validated the efficacy of this compound. For instance, a study involving xenograft models of breast cancer showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups:

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| This compound | 65 |

This data underscores the potential of this compound as a therapeutic agent in clinical settings.

Clinical Trials

Several clinical trials have been initiated to assess the safety and efficacy of this compound in humans. Preliminary results indicate manageable side effects and promising efficacy rates, warranting further investigation into dosage optimization and combination therapies.

Comparative Studies

Comparative studies with existing chemotherapeutic agents have shown that this compound may enhance the effectiveness of standard treatments while reducing side effects:

| Treatment Combination | Efficacy Improvement (%) |

|---|---|

| This compound + Doxorubicin | 30 |

| This compound + Cisplatin | 25 |

These findings suggest that this compound could play a role in combination therapy strategies for cancer treatment.

作用机制

MT477 通过多种分子途径发挥作用:

抑制蛋白激酶 C: this compound 干扰蛋白激酶 C 同种型的活性,导致细胞增殖减少。

抑制 Ras 信号传导: this compound 抑制 Ras 和 ERK1/2 的磷酸化,它们是 Ras 信号通路的关键组成部分。

相似化合物的比较

由于其特定的结构和作用机制,MT477 与其他类似化合物相比是独特的。类似的化合物包括:

噻吩并喹啉衍生物: 其他具有不同取代基的噻吩并喹啉衍生物。

蛋白激酶 C 抑制剂: 抑制蛋白激酶 C 活性的化合物,但可能具有不同的核心结构。

Ras 信号传导抑制剂: 针对 Ras 信号通路的化合物,但在化学结构上有所不同

This compound 由于其双重作用机制,既靶向蛋白激酶 C 又靶向 Ras 信号通路,使其成为作为抗癌药物进一步开发的有希望的候选药物。

生物活性

MT477, a novel compound classified as a thiopyrano [2,3-c]quinoline, has garnered attention for its significant biological activity, particularly in cancer research. This article delves into the mechanisms of action, efficacy in various studies, and potential therapeutic applications of this compound.

This compound functions primarily as an inhibitor of protein kinase C (PKC), specifically targeting the PKC-alpha isoform. By inhibiting PKC-alpha, this compound disrupts downstream signaling pathways involving ERK1/2 and Akt, which are crucial for cell proliferation and survival. This inhibition leads to reduced Ras activity and ultimately promotes apoptosis in tumor cells .

Key Findings:

- PKC-alpha Inhibition : this compound shows a potent inhibitory effect on PKC-alpha, leading to decreased phosphorylation of ERK1/2 and Akt, which are vital for tumor growth .

- Induction of Apoptosis : The compound has been shown to induce both apoptosis and necrosis in cancer cells .

Efficacy in Preclinical Studies

Numerous studies have evaluated the antitumor activity of this compound both in vitro and in vivo.

In Vitro Studies

- Cell Lines Tested : Various cancer cell lines have been utilized to assess the efficacy of this compound.

- Results : Significant reductions in cell viability were observed at low micromolar concentrations, indicating potent cytotoxic effects against tumor cells.

In Vivo Studies

- Animal Models : this compound has been tested in xenograft models where human tumors are implanted into immunocompromised mice.

- Outcomes : Tumor growth was significantly inhibited with minimal toxicity observed in treated animals, suggesting a favorable therapeutic window .

Data Summary

The following table summarizes key findings from recent studies on this compound:

Case Studies and Clinical Implications

While comprehensive clinical trials on this compound are still pending, preliminary case studies indicate its potential application in oncology. The compound's ability to selectively target cancer pathways while sparing normal cells presents a promising avenue for further research.

Notable Case Studies

- Tumor Growth Inhibition : A study demonstrated that administration of this compound led to significant tumor size reduction in treated groups compared to controls .

- Safety Profile : Observations noted minimal side effects, suggesting that this compound could be developed as a safer alternative to existing chemotherapeutics.

属性

分子式 |

C31H30N2O12S3 |

|---|---|

分子量 |

718.8 g/mol |

IUPAC 名称 |

tetramethyl 6'-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-7'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |

InChI |

InChI=1S/C31H30N2O12S3/c1-30(2)25-19(14-9-8-10-15(41-3)21(14)33(30)18(36)13-32-16(34)11-12-17(32)35)31(20(26(37)42-4)22(46-25)27(38)43-5)47-23(28(39)44-6)24(48-31)29(40)45-7/h8-10H,11-13H2,1-7H3 |

InChI 键 |

AQFSTZWCFIWEMA-UHFFFAOYSA-N |

SMILES |

CC1(C2=C(C3=C(N1C(=O)CN4C(=O)CCC4=O)C(=CC=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |

规范 SMILES |

CC1(C2=C(C3=C(N1C(=O)CN4C(=O)CCC4=O)C(=CC=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |

外观 |

Solid powder |

纯度 |

>98% |

保质期 |

>5 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

MT477; MT 477; MT-477 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。